2-Chloro-1-decene
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Overview
Description
2-Chloro-1-decene is an organic compound that falls under the category of alkenes1. It is represented by the molecular formula C10H19Cl2. The compound is particularly interesting because it exhibits different structural forms, or isomers, due to the double bond’s position within the molecule1.
Synthesis Analysis
The synthesis of 2-Chloro-1-decene involves a process known as oligomerization. The oligomerization of ethylene, a smaller alkene, is the most common method of producing decene on an industrial scale1. In this process, multiple ethylene molecules combine to form the larger alkene1. Catalysts such as phosphoric acid are commonly employed in the oligomerization process to increase its efficiency1.Molecular Structure Analysis
The molecular structure of 2-Chloro-1-decene is dictated by the alkene structure, particularly the presence of a double bond in its molecular structure1. The E/Z system is used to describe the geometry of a given alkene structure3. The E/Z system analyzes the two substituents attached to each carbon in the double bond and assigns each either a high or low priority3.
Chemical Reactions Analysis
The chemical reactions of 2-Chloro-1-decene are primarily dictated by the presence of the double bond in its structure1. The double bond allows for various reactions to occur, including addition reactions, oxidation reactions, and polymerization reactions1.
Physical And Chemical Properties Analysis
2-Chloro-1-decene is a colorless liquid under standard temperature and pressure conditions1. It has a high boiling point and density compared to lower alkenes1. It is less reactive than smaller alkenes but more reactive than the corresponding alkane, decane1.Scientific Research Applications
TiO2-Photocatalyzed Epoxidation
A study conducted by Ohno et al. (2001) explored the epoxidation of 1-decene, a closely related compound to 2-Chloro-1-decene, using TiO2 powder under UV and visible light. This research highlights the potential of TiO2 in photocatalyzed reactions, offering insights for similar applications in compounds like 2-Chloro-1-decene (Ohno, Masaki, Hirayama, & Matsumura, 2001).
Homogeneous Catalysis in Hydroformylation
Horváth et al. (1998) investigated the hydroformylation of decene-1, another similar compound, in the presence of a fluorous-soluble rhodium catalyst. This study could provide a foundation for understanding the catalytic processes involving 2-Chloro-1-decene (Horváth et al., 1998).
Dechlorination of Halogenated Compounds
Lee et al. (2013) focused on the dechlorination of halogenated compounds, providing relevant insights into the potential environmental applications of 2-Chloro-1-decene dechlorination (Lee et al., 2013).
Anaerobic Bacterial Dechlorination
Loffler et al. (1997) observed the transformation of 1,2-dichloropropane by anaerobic bacteria, indicating the biological pathways for dechlorination that might be applicable to 2-Chloro-1-decene (Loffler, Champine, Ritalahti, Sprague, & Tiedje, 1997).
Boron Phosphate in Oligomerization
Tada et al. (1987) explored the oligomerization of 1-decene using boron phosphate, offering a perspective on potential catalysts for 2-Chloro-1-decene oligomerization (Tada, Suzuka, & Imizu, 1987).
Ethylene Trimerization and Decene Formation
Zilbershtein et al. (2014) studied decene formation in ethylene trimerization, shedding light on mechanisms that could be relevant for 2-Chloro-1-decene processing (Zilbershtein, Kardash, Suvorova, & Golovko, 2014).
Safety And Hazards
Like many chemical substances, 2-Chloro-1-decene must be handled with care due to its potential hazards4. The compound is known to cause skin irritation and serious eye damage upon contact4. Additionally, prolonged or repeated exposure to 2-Chloro-1-decene might result in skin dryness or cracking4.
Future Directions
The future directions of 2-Chloro-1-decene are not explicitly mentioned in the search results. However, given the importance of alkenes in the chemical industry, it is likely that research will continue to explore new synthesis methods, applications, and safety measures for compounds like 2-Chloro-1-decene1.
properties
IUPAC Name |
2-chlorodec-1-ene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19Cl/c1-3-4-5-6-7-8-9-10(2)11/h2-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKSXGRCBUWJPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60460449 |
Source
|
Record name | 2-chlorodec-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60460449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-decene | |
CAS RN |
89632-03-1 |
Source
|
Record name | 2-chlorodec-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60460449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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